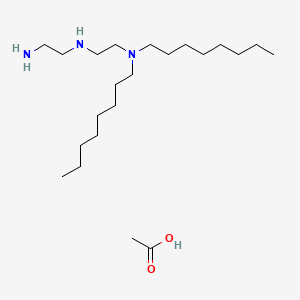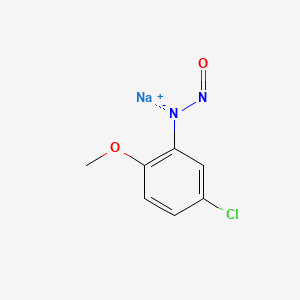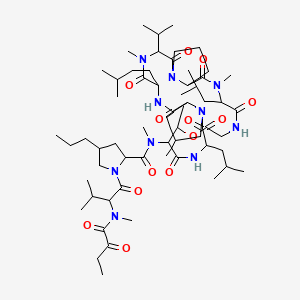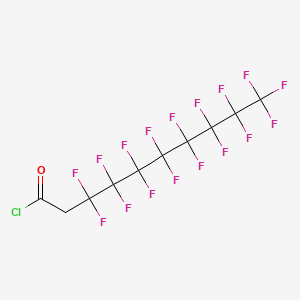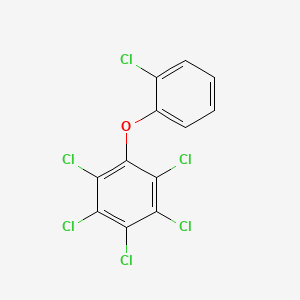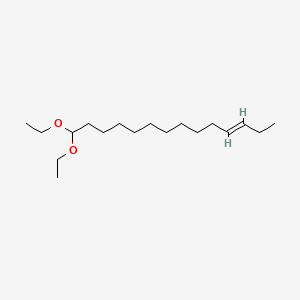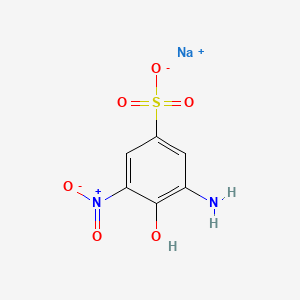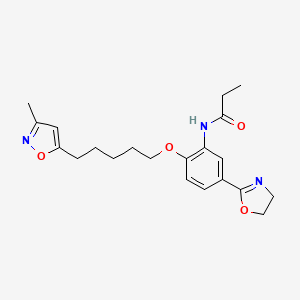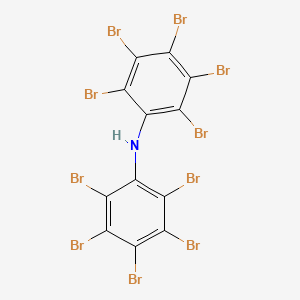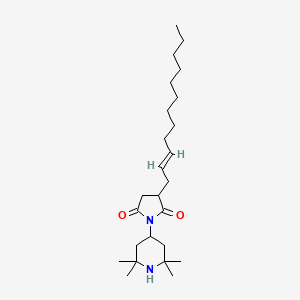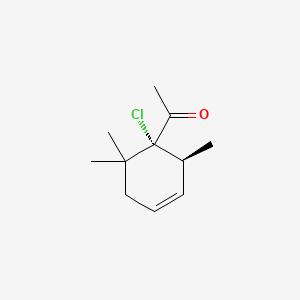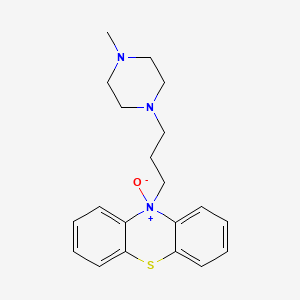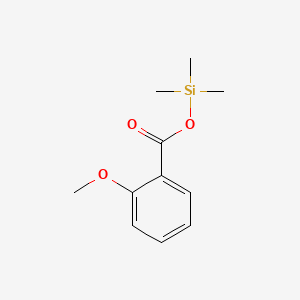
Benzoic acid, 2-methoxy-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-methoxy-, trimethylsilyl ester is an organic compound with the molecular formula C11H16O3Si. It is a derivative of benzoic acid where the carboxyl group is esterified with trimethylsilyl and the benzene ring is substituted with a methoxy group at the ortho position. This compound is often used in organic synthesis and analytical chemistry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-, trimethylsilyl ester typically involves the esterification of 2-methoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes and the use of more robust catalysts to increase yield and efficiency. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-methoxy-, trimethylsilyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield 2-methoxybenzoic acid and trimethylsilanol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Hydrolysis: 2-Methoxybenzoic acid and trimethylsilanol.
Substitution: 2-Methoxy-5-nitrobenzoic acid, 2-methoxy-5-chlorobenzoic acid.
Oxidation: 2-Methoxybenzoquinone.
Applications De Recherche Scientifique
Benzoic acid, 2-methoxy-, trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids in organic synthesis. It is also employed in the preparation of silyl enol ethers and other silylated intermediates.
Biology: Utilized in the synthesis of biologically active molecules and as a reagent in the modification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-methoxy-, trimethylsilyl ester largely depends on its role in specific chemical reactions. As a protecting group, it prevents unwanted reactions at the carboxyl group during multi-step syntheses. The trimethylsilyl group can be selectively removed under mild conditions, revealing the free carboxylic acid for further reactions. The methoxy group can influence the reactivity of the benzene ring, directing electrophilic substitution to specific positions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, trimethylsilyl ester: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
2-Methoxybenzoic acid: Does not have the trimethylsilyl ester group, making it more prone to reactions at the carboxyl group.
Benzoic acid, 5-methoxy-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar structure but with an additional methoxy group, leading to different reactivity and applications.
Uniqueness
Benzoic acid, 2-methoxy-, trimethylsilyl ester is unique due to the presence of both the methoxy and trimethylsilyl ester groups. This combination allows for selective reactions at the benzene ring and the carboxyl group, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
25436-32-2 |
|---|---|
Formule moléculaire |
C11H16O3Si |
Poids moléculaire |
224.33 g/mol |
Nom IUPAC |
trimethylsilyl 2-methoxybenzoate |
InChI |
InChI=1S/C11H16O3Si/c1-13-10-8-6-5-7-9(10)11(12)14-15(2,3)4/h5-8H,1-4H3 |
Clé InChI |
LWBFIZBQVRDUMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


